5-Bromo-2-(4-nitrophenyl)-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-nitrophenyl)-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 5-position and a nitrophenyl group at the 2-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-nitrophenyl)-1-benzofuran typically involves multi-step organic reactions. One common method includes the bromination of 2-(4-nitrophenyl)-1-benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-nitrophenyl)-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.
Substitution: Sodium methoxide, potassium thiolate, dimethyl sulfoxide (DMSO) as solvent.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(4-nitrophenyl)-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-nitrophenyl)-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its cytotoxic activity against cancer cells may involve the induction of apoptosis through the disruption of cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Similar in structure but lacks the benzofuran ring.
4-Bromo-2-nitrophenol: Another related compound with different substitution patterns.
5-Bromo-2-(4-nitrophenyl)-1-benzothiophene: Contains a thiophene ring instead of a furan ring.
Uniqueness
5-Bromo-2-(4-nitrophenyl)-1-benzofuran is unique due to its specific substitution pattern and the presence of both bromine and nitroph
Properties
Molecular Formula |
C14H8BrNO3 |
---|---|
Molecular Weight |
318.12 g/mol |
IUPAC Name |
5-bromo-2-(4-nitrophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H8BrNO3/c15-11-3-6-13-10(7-11)8-14(19-13)9-1-4-12(5-2-9)16(17)18/h1-8H |
InChI Key |
SAPNHOUYDZXFOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.